molecular formula C18H15BrS B1589774 Triphenylsulfonium Bromide CAS No. 3353-89-7

Triphenylsulfonium Bromide

Cat. No. B1589774
CAS RN: 3353-89-7
M. Wt: 343.3 g/mol
InChI Key: VMJFYMAHEGJHFH-UHFFFAOYSA-M
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Patent
US06924323B2

Procedure details

In 600 ml of tetrahydrofuran were dissolved, 21.1 g (0.1 mol) of diphenylsulfoxide under nitrogen atmosphere, then 27.2 g (0.25 mol) of chlorotrimetylsilane was poured into them. A Grignard reagent prepared from 39.3 g (0.25 mol) of bromobenzene and 6.1 g of magnesium metal in accordance with the conventional manner was added dropwise thereto under ice-cooling, followed by allowing to react at the same temperature for 3 hours. After completion of the reaction, 500 ml of 24% aqueous solution of hydrobromic acid was added dropwise to the reaction solution at 0 to 5° C., and then 600 ml of toluene was poured into them, followed by stirring and separation, the organic layer was extracted twice with 120 ml of 12% aqueous solution of hydrobromic acid, and the resulting aqueous layers were combined and extracted 3 times with 480 ml of methylene chloride. The resulting organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 23.3 g (yield: 68%) of triphenylsulfonium bromide as a white crystal.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[Si](C)(C)C.[Br:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[Mg].Br>O1CCCC1.C1(C)C=CC=CC=1>[Br-:20].[C:1]1([S+:7]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:7.8|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
27.2 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
39.3 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
6.1 g
Type
reactant
Smiles
[Mg]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
CUSTOM
Type
CUSTOM
Details
to react at the same temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution at 0 to 5° C.
CUSTOM
Type
CUSTOM
Details
separation
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted twice with 120 ml of 12% aqueous solution of hydrobromic acid
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 480 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.